

Technical Support Center: OSI-930 Preclinical Dose-Limiting Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Osi-930	
Cat. No.:	B1683839	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities of **OSI-930** observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments with this multi-targeted tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of OSI-930?

A1: **OSI-930** is a potent oral small-molecule inhibitor of the split kinase domain receptor tyrosine kinases. Its primary targets are c-Kit, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] [3][4] By inhibiting these pathways, **OSI-930** is designed to simultaneously target cancer cell proliferation and angiogenesis.[4]

Q2: What dose-limiting toxicities for **OSI-930** have been identified in preclinical studies?

A2: Preclinical studies in mice have identified specific dose-limiting toxicities. Daily intraperitoneal administration of 100 mg/kg of **OSI-930** to C57BL/6 mice for three to six days resulted in hemorrhage in the pituitary gland.[5] This finding suggests that pituitary apoplexy should be considered a potential adverse effect of anti-VEGF therapy with agents like **OSI-930**. [5]



Q3: At what dose levels has antitumor activity been observed in preclinical models?

A3: The effective dose of **OSI-930** for antitumor activity in mouse xenograft models appears to be dependent on the specific tumor model and its driver mutations.[6]

- In a mutant Kit-expressing HMC-1 xenograft model, oral doses between 10 and 50 mg/kg were associated with prolonged inhibition of Kit and antitumor activity.[6]
- In a wild-type Kit-expressing NCI-H526 xenograft model, significant antitumor activity was observed at oral doses of 100 to 200 mg/kg.[6]
- In a broad range of xenograft models, a maximally efficacious dose of 200 mg/kg administered daily by oral gavage has been used.[7]

Q4: What were the dose-limiting toxicities observed in the Phase I human clinical trial of **OSI-930**?

A4: In the first-in-human Phase I trial, dose-limiting toxicities were observed at a dose of 600 mg twice a day. These included Grade 3 rash (in two patients) and Grade 4 elevation of γ -glutamyltransferase (GGT) (in one patient).[1][2] Based on these findings, the maximum tolerated dose (MTD) in humans was established at 500 mg twice a day.[1][2]

Q5: What are the common, non-dose-limiting side effects observed with **OSI-930** in clinical settings?

A5: Common Grade 1 and 2 toxicities reported in the Phase I clinical trial included fatigue, diarrhea, nausea, and rash.[1][2]

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that may arise during preclinical studies with OSI-930.

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Hemorrhagic lesions, particularly in the cranial region, observed during necropsy.	This may be related to the previously reported pituitary hemorrhage. The anti-VEGFR activity of OSI-930 can impact vascular integrity.[5]	Carefully examine the pituitary gland and surrounding tissues during necropsy. Consider scheduling interim sacrifices to understand the time course of this toxicity. Monitor for any neurological signs in the animals.
Unexpectedly high levels of liver enzymes (e.g., GGT, ALT, AST) in serum chemistry.	Although primarily reported as a dose-limiting toxicity in humans, elevated GGT could indicate hepatic stress in preclinical models as well.[1][2]	Perform regular serum chemistry analysis. If significant elevations are observed, consider dose reduction or less frequent dosing. Correlate with histopathological examination of the liver.
Skin rashes or other dermatological abnormalities.	Rash was a common toxicity in human clinical trials and was also a dose-limiting toxicity at higher grades.[1][2]	Conduct regular visual inspection of the animals' skin. Document any changes in appearance, such as erythema, scaling, or lesions. Consider skin biopsies for histopathological analysis.
Lack of tumor growth inhibition at expected efficacious doses.	This could be due to a variety of factors including the specific tumor model, the dosing regimen, or the formulation of OSI-930.	Verify the expression and activation status of the target receptors (c-Kit, VEGFR-2, PDGFR) in your tumor model. Ensure the formulation and administration route are appropriate for achieving adequate plasma exposure. The antitumor activity of OSI-930 has been shown to be dose-dependent.[6]



Quantitative Data Summary

The following table summarizes the available quantitative data on dose-limiting toxicities and efficacious doses for **OSI-930** in preclinical models.

Species/Model	Dose	Dosing Regimen	Observed Effect	Reference
C57BL/6 Mice	100 mg/kg	Daily, Intraperitoneal (3-6 days)	Hemorrhage in the pituitary gland	[5]
Mouse Xenograft (mutant Kit)	10 - 50 mg/kg	Oral	Antitumor activity	[6]
Mouse Xenograft (wild-type Kit)	100 - 200 mg/kg	Oral	Antitumor activity	[6]
Multiple Mouse Xenografts	200 mg/kg	Daily, Oral Gavage	Maximally efficacious dose for antitumor activity	[7]

Experimental Protocols

Methodology for Assessing Pituitary Hemorrhage in Mice

This protocol is based on the findings of a study that observed pituitary hemorrhage in mice treated with **OSI-930**.[5]

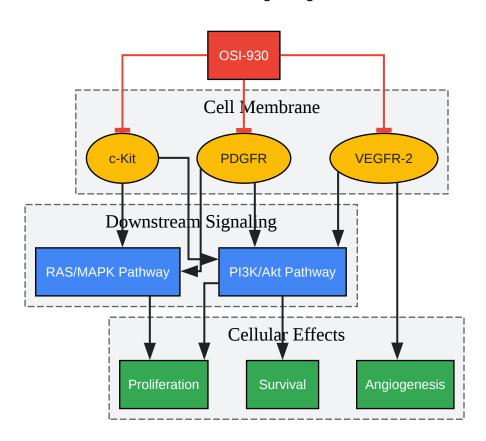
- Animal Model: C57BL/6 mice.
- Dosing: Administer OSI-930 at 100 mg/kg body weight via intraperitoneal injection daily for a
 period of one to six days. A vehicle control group should be included.
- Observation: Monitor animals daily for any clinical signs of toxicity.
- Necropsy: At the end of the treatment period, euthanize the animals and perform a complete necropsy.



- Histopathology: Carefully dissect the pituitary gland. Fix the tissue in an appropriate fixative (e.g., 10% neutral buffered formalin), process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E).
- Analysis: Microscopically examine the pituitary gland sections for any signs of hemorrhage, particularly around Rathke's cleft.[5]

Signaling Pathways and Experimental Workflows

OSI-930 Mechanism of Action and Downstream Signaling

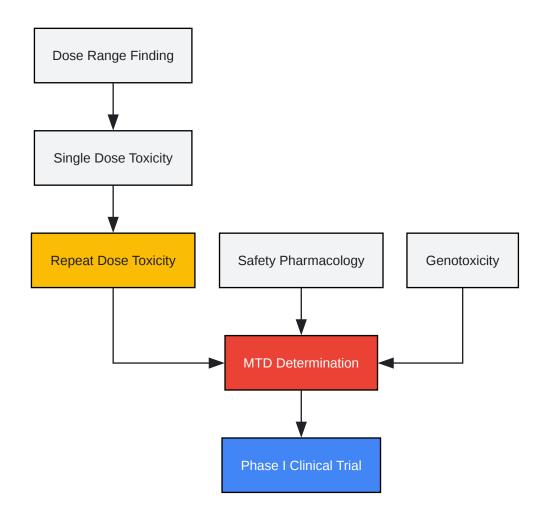


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Caption: **OSI-930** inhibits c-Kit, VEGFR-2, and PDGFR, blocking downstream signaling pathways.

General Preclinical Toxicology Workflow





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Caption: A generalized workflow for preclinical toxicology studies leading to MTD determination.

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- To cite this document: BenchChem. [Technical Support Center: OSI-930 Preclinical Dose-Limiting Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683839#osi-930-dose-limiting-toxicity-in-preclinical-models]

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